molecular formula C20H21N5O3S2 B2916087 2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 2320726-09-6

2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2916087
CAS No.: 2320726-09-6
M. Wt: 443.54
InChI Key: MCGJJPGWAMLLEW-UHFFFAOYSA-N
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Description

“2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the core triazatricyclo structure, followed by the introduction of the thia and oxazol groups. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions and the use of catalysts may be employed to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

“2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential drug candidate due to its bioactive functional groups.

Medicine

In medicine, “2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” could be investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazatricyclo derivatives, thia-containing molecules, and oxazol-based compounds. Examples include:

  • Triazatricyclo[7.4.0.02,7] derivatives
  • Thia-containing heterocycles
  • Oxazol-3-yl acetamide derivatives

Uniqueness

What sets “2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide” apart is its combination of multiple functional groups within a single molecule

Properties

IUPAC Name

2-[[5-(3-methylbutyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S2/c1-11(2)6-8-25-19(27)17-16(13-5-4-7-21-18(13)30-17)23-20(25)29-10-15(26)22-14-9-12(3)28-24-14/h4-5,7,9,11H,6,8,10H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGJJPGWAMLLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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